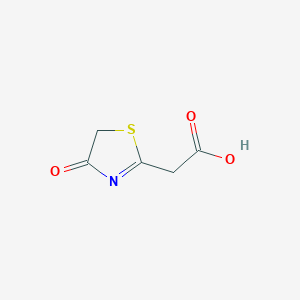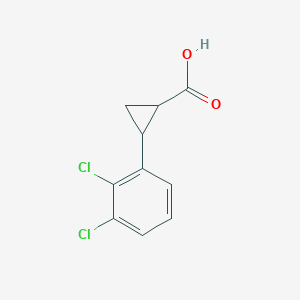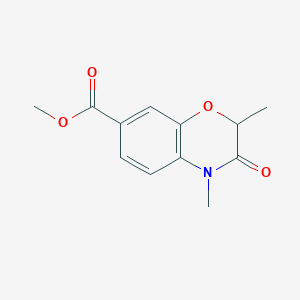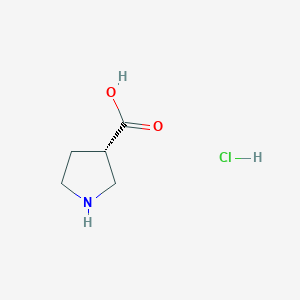
(4-氧代-4,5-二氢-1,3-噻唑-2-基)乙酸
描述
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.
科学研究应用
抗菌应用
噻唑衍生物,包括(4-氧代-4,5-二氢-1,3-噻唑-2-基)乙酸,已被发现具有显著的抗菌活性。这些化合物可以被合成和修饰,以靶向各种微生物病原体。 例如,磺胺唑,一种噻唑衍生物,以其抗菌活性而闻名 .
抗癌活性
噻唑核心是许多抗癌药物的一个特征。噻唑呋喃,一种著名的含噻唑化合物,在癌症治疗中已显示出疗效。 对噻唑衍生物的研究仍在继续探索它们作为抗癌药物的潜力,在不同位置进行修饰以增强其抗肿瘤活性 .
抗糖尿病作用
噻唑衍生物正在被研究用于其抗糖尿病作用。 对噻唑类化合物的修饰可以导致具有强大抗糖尿病特性的新分子,为糖尿病的管理提供替代治疗方案 .
抗炎特性
含有噻唑部分的化合物,如美洛昔康,已被用作抗炎药物。 这些化合物的抗炎特性使它们在治疗各种炎症疾病中具有价值 .
抗阿尔茨海默病
噻唑衍生物也正在被研究用于治疗阿尔茨海默病的潜在用途。 这些化合物与阿尔茨海默病相关的生物靶标相互作用的能力为开发新的治疗剂提供了一个有希望的途径 .
抗氧化特性
噻唑化合物已显示出抗氧化活性,这在保护机体免受氧化应激方面很重要。 抗氧化剂在预防细胞损伤方面起着至关重要的作用,并且在各种健康状况中都是有益的 .
保肝活性
研究表明,噻唑衍生物可以具有保肝作用,保护肝脏免受各种毒素的侵害。 这种特性在开发针对治疗肝脏疾病的药物方面尤其有价值 .
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . They also act as fibrinogenic receptor antagonists with antithrombotic activity .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully carried out in water, suggesting that these compounds may be stable and effective in aqueous environments .
实验室实验的优点和局限性
4-oxo-TDAA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, the compound is relatively expensive and has a limited shelf life.
未来方向
There are a number of potential future directions for the study of 4-oxo-TDAA. These include further investigations into the compound’s potential therapeutic applications, its potential to modulate biochemical and physiological processes, and its potential to be used as a drug delivery system. Additionally, further research is needed to better understand the compound’s mechanism of action and to identify potential side effects. Finally, further research is needed to develop more cost-effective and efficient methods of synthesizing the compound.
生化分析
Biochemical Properties
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, an essential cofactor in carbohydrate metabolism . Additionally, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular responses to stress and injury. Furthermore, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of key cellular proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression . These findings suggest that the compound has potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function . At higher doses, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic activities . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphokinase and various proteases, influencing their activity and function . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in energy production and utilization . These interactions underscore the compound’s potential in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects on metabolic processes and gene expression . The compound’s distribution within tissues also influences its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid has been observed to accumulate in the mitochondria, where it can influence energy production and metabolic processes . These findings highlight the importance of subcellular localization in determining the compound’s biochemical effects.
属性
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)











